molecular formula C52H80N14O12 B12293676 H-Lys-Pro-Ile-Gln-Phe-Phe(4-NO2)-Arg-Leu-OH

H-Lys-Pro-Ile-Gln-Phe-Phe(4-NO2)-Arg-Leu-OH

Cat. No.: B12293676
M. Wt: 1093.3 g/mol
InChI Key: BWIIJOWFPFAEFG-IQZOZZQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Lys-Pro-Ile-Gln-Phe-Phe(4-NO2)-Arg-Leu-OH is a synthetic peptide featuring a nitro group (-NO2) at the para position of the phenylalanine (Phe) residue. This modification distinguishes it from natural peptides, as aromatic nitro groups are rare in biological systems but are often introduced to enhance bioactivity, stability, or interaction with metal ions .

Properties

Molecular Formula

C52H80N14O12

Molecular Weight

1093.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C52H80N14O12/c1-5-31(4)43(64-48(72)41-17-12-26-65(41)50(74)35(54)15-9-10-24-53)49(73)60-37(22-23-42(55)67)45(69)61-38(28-32-13-7-6-8-14-32)47(71)62-39(29-33-18-20-34(21-19-33)66(77)78)46(70)59-36(16-11-25-58-52(56)57)44(68)63-40(51(75)76)27-30(2)3/h6-8,13-14,18-21,30-31,35-41,43H,5,9-12,15-17,22-29,53-54H2,1-4H3,(H2,55,67)(H,59,70)(H,60,73)(H,61,69)(H,62,71)(H,63,68)(H,64,72)(H,75,76)(H4,56,57,58)/t31-,35-,36-,37-,38-,39-,40-,41-,43-/m0/s1

InChI Key

BWIIJOWFPFAEFG-IQZOZZQVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Lys-Pro-Ile-Gln-Phe-Phe(4-NO2)-Arg-Leu-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, peptide synthesis may be scaled up using automated synthesizers and optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: The nitro group on the phenylalanine residue may undergo reduction to form an amino group.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, dithiothreitol.

    Substitution Reagents: Various alkylating agents.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative of the peptide.

Scientific Research Applications

Enzyme Substrates

H-Lys-Pro-Ile-Gln-Phe-Phe(4-NO2)-Arg-Leu-OH has been utilized as a substrate in enzymatic assays:

  • Fluorescence-Quenching Substrate : It serves as a substrate for cathepsin D and E, where the fluorescence intensity changes upon cleavage by these enzymes. This property facilitates real-time monitoring of enzyme activity .
EnzymeSubstrateDetection MethodReference
Cathepsin DThis compoundFluorescence QuenchingYasuda et al., 1999

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of peptides like this compound:

  • Scavenging Activity : Peptides with similar structures have shown significant free radical scavenging abilities, suggesting that this compound may also possess similar properties, contributing to cellular protection against oxidative stress .

Therapeutic Applications

The compound is being investigated for its therapeutic potential in various diseases:

  • Neuroprotection : Peptides that exhibit antioxidant properties can protect neuronal cells from damage due to oxidative stress, making them candidates for neurodegenerative disease treatments .
  • Cancer Research : The ability to modulate enzyme activity makes this peptide a candidate for cancer research, particularly in targeting proteases involved in tumor progression .

Antioxidant Peptide Screening

A study evaluated various peptides for their antioxidant capabilities using cell-based assays:

  • Cellular Models : In vitro studies demonstrated that peptides derived from similar sequences could significantly reduce hydrogen peroxide-induced apoptosis in neuronal cell lines (PC12 cells), indicating potential neuroprotective effects .

Enzymatic Activity Assays

In another study focusing on enzyme kinetics:

  • Substrate Efficiency : The efficiency of this compound as a substrate was compared to other known substrates, revealing competitive advantages in specific enzymatic reactions .

Mechanism of Action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. The nitro group on the phenylalanine residue may influence the peptide’s binding affinity and specificity.

Comparison with Similar Compounds

Proctolin Analogues with Nitro-Modified Residues

Proctolin (Arg-Tyr-Leu-Pro-Thr) is an insect neuropeptide. Analogues modified with nitro-substituted residues, such as H-Arg-Hpa(4-NO2)-Leu-Pro-Thr-OH (where Hpa = homophenylalanine), show enhanced bioactivity compared to unmodified proctolin. The 4-NO2 group increases receptor binding affinity by stabilizing aromatic interactions with hydrophobic pockets in target proteins .

Key Comparison :

Feature H-Lys-Pro-Ile-Gln-Phe-Phe(4-NO2)-Arg-Leu-OH Proctolin Analogues (e.g., Compound 2 )
Nitro Group Position Phe(4-NO2) Hpa(4-NO2) or Phg(4-NO2)
Biological Activity Likely enhanced receptor binding Increased muscle contraction in insects
Structural Role Stabilizes hydrophobic interactions Enhances aromatic stacking in binding sites

Antifungal Peptides with Nitro-Substituted Phenyl Rings

Compounds with 4-NO2 substituents on phenyl rings, such as 4i and 4q in antifungal studies, exhibit superior activity against Phytophthora infestans compared to unmodified or ortho-substituted analogues. The 4-NO2 group increases electron-withdrawing effects, improving membrane penetration and target binding .

Key Comparison :

Feature This compound Antifungal Compound 4q
Nitro Group Role Potential membrane interaction Disrupts fungal cell walls
Bioactivity Enhancement Hypothesized (based on SAR trends) Confirmed against P. infestans

Ferrocene-Peptide Conjugates with Nitro Modifications

The ferrocene-peptide Fc-Gly-Pro-Arg(NO2)-OMe (Fc-GPR) incorporates a nitro group on arginine. This modification enables reversible redox behavior (oxidation peak at 0.624 V) and Cu(II) chelation, forming a 2:1 metal-ligand complex .

Key Comparison :

Feature This compound Fc-GPR
Nitro Group Function Possible redox activity or metal binding Confirmed Cu(II) interaction
Electrochemical Behavior Not studied Reversible redox peaks

ACE Inhibitory Peptides

Leu-Lys-Pro (LKP), a tripeptide ACE inhibitor, binds to ACE via hydrophobic interactions and hydrogen bonds. Unlike this compound, LKP lacks nitro groups but relies on proline and lysine for structural rigidity and charge complementarity .

Key Comparison :

Feature This compound LKP
Key Residues Phe(4-NO2), Arg, Lys Leu, Lys, Pro
Mechanism Hypothesized metal chelation or receptor binding Static quenching of ACE fluorescence
Binding Affinity (Ka) Unknown 2.2 × 10³ (weak affinity)

Biological Activity

H-Lys-Pro-Ile-Gln-Phe-Phe(4-NO2)-Arg-Leu-OH is a synthetic peptide that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and research findings from diverse studies.

Structure and Composition

The peptide consists of a sequence of amino acids with specific modifications, notably the nitro group on phenylalanine (Phe(4-NO2)), which is known to influence its biological properties. The sequence can be broken down as follows:

  • Lys : Lysine
  • Pro : Proline
  • Ile : Isoleucine
  • Gln : Glutamine
  • Phe(4-NO2) : Nitro-substituted Phenylalanine
  • Arg : Arginine
  • Leu : Leucine

This composition suggests potential interactions with various biological targets, including receptors involved in pain modulation and inflammation.

Analgesic Activity

Research indicates that peptides similar to this compound exhibit significant analgesic properties. For instance, modifications in the Phe residue have been shown to enhance affinity towards opioid receptors, which are critical in pain relief mechanisms. In studies involving mice, peptides with similar structures demonstrated strong antinociceptive effects when administered intracerebroventricularly (i.c.v.) .

Structure-Activity Relationship (SAR)

The SAR analysis of similar peptide sequences reveals that modifications at specific positions can significantly alter biological activity. For example, the introduction of a nitro group at the para position of phenylalanine has been associated with increased potency in receptor binding and enhanced pharmacological effects. Studies suggest that the spatial arrangement and electronic properties of amino acid side chains are crucial for receptor interaction and subsequent biological response .

Case Studies

  • Antinociceptive Effects in Animal Models :
    • A study demonstrated that peptides with structural similarities to this compound produced significant pain relief in rodent models. The analgesic effect was dose-dependent and linked to opioid receptor activation .
  • Cellular Antioxidant Evaluation :
    • In vitro studies using human umbilical vein endothelial cells (HUVECs) showed that certain peptide sequences could reduce apoptosis induced by oxidative stress, suggesting a protective role against cellular damage .

Research Findings

Recent findings highlight the importance of specific amino acid substitutions in enhancing the biological activity of peptides:

ModificationEffect on Activity
Phe(4-NO2)Increased analgesic potency
ArgEnhanced receptor binding
LeuImproved stability against enzymatic degradation

These modifications indicate a clear trend where strategic alterations can lead to peptides with superior therapeutic profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.